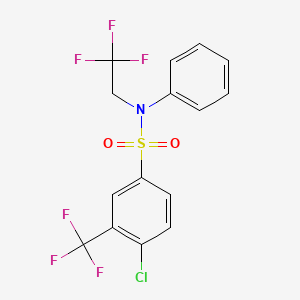
4-chloro-N-phenyl-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-phenyl-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-690,550 belongs to the class of Janus kinase (JAK) inhibitors, which are drugs that target the JAK-STAT signaling pathway. This pathway plays a crucial role in the immune system and is involved in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Biological Potential and Enzyme Inhibition
The novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and demonstrated significant enzyme inhibition potential against AChE and BChE enzymes, showcasing their biological potential. These compounds, characterized using FTIR, NMR, Mass spectrometry, and X-ray diffraction, also exhibited antioxidant properties, with some showing up to 96% scavenging activity in DPPH scavenging method (Kausar et al., 2019).
Antimicrobial and Anti-HIV Activity
Research on benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety revealed their effectiveness in in vitro antimicrobial and anti-HIV activities, indicating their potential for therapeutic applications. The structural design and biological screening underscore the relevance of these compounds in addressing infectious diseases (Iqbal et al., 2006).
Progesterone Receptor Antagonists
N-(4-Phenoxyphenyl)benzenesulfonamide derivatives were developed as novel nonsteroidal progesterone receptor antagonists, offering insights into the structural development of compounds for treating diseases related to the female reproductive system. These compounds, notably the 3-trifluoromethyl derivative, showed high binding affinity for the progesterone receptor and selectivity over the androgen receptor, marking a significant advancement in the field of reproductive health (Yamada et al., 2016).
Synthetic Applications and Oxidation Protocols
Research into N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) identified it as a mild and selective oxidant for alcohols and ethers, transforming them into corresponding aldehydes and ketones. This protocol emphasizes the utility of NCBSI in synthetic chemistry, providing an efficient and recyclable method for oxidation reactions (Palav et al., 2021).
Carbonic Anhydrase Inhibitors
Benzenesulfonamides incorporating flexible triazole moieties were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms, showcasing potent inhibition. This research contributes to the development of therapeutics targeting conditions like glaucoma, demonstrating the compounds' significant intraocular pressure-lowering activity in an animal model (Nocentini et al., 2016).
properties
IUPAC Name |
4-chloro-N-phenyl-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF6NO2S/c16-13-7-6-11(8-12(13)15(20,21)22)26(24,25)23(9-14(17,18)19)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKCEFKUIVONLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(F)(F)F)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF6NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2371157.png)
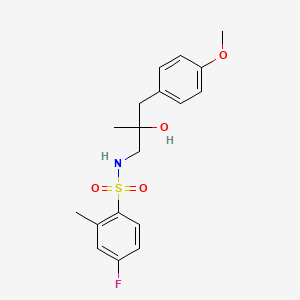
![9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2371161.png)
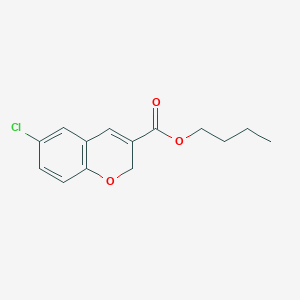
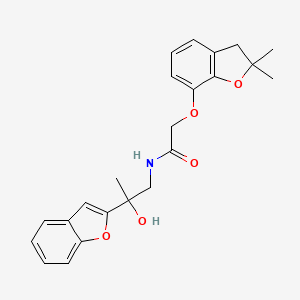

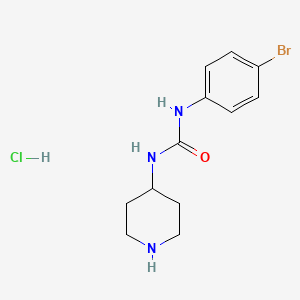
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371167.png)
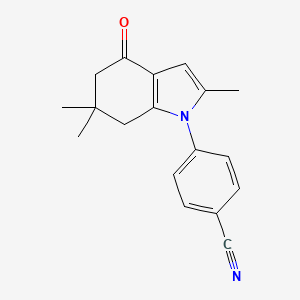
![N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2371171.png)

![N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2371175.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2371177.png)
